1-Phénéthylpipéridin-4-amine

Vue d'ensemble

Description

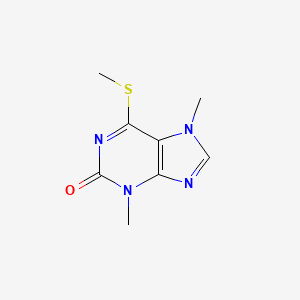

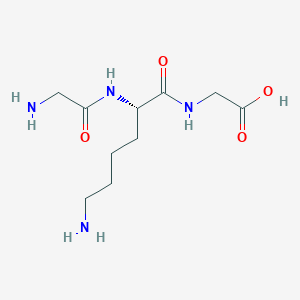

1-Phenethylpiperidin-4-amine (1-PP4A) is a synthetic compound that has been used extensively in scientific research as a tool to study the biochemical and physiological effects of drugs. It is a derivative of the piperidine family of compounds and is structurally related to the neurotransmitter dopamine. 1-PP4A has been used to study the pharmacology of various drugs, including opioids, psychostimulants, and hallucinogens. It is also used to investigate the mechanism of action of these drugs, as well as their biochemical and physiological effects.

Applications De Recherche Scientifique

Applications antifongiques

1-Phénéthylpipéridin-4-amine: a été évalué pour son potentiel en tant qu'agent antifongique. La recherche indique que les dérivés de ce composé, tels que la 1-benzyl-N-dodécylpipéridin-4-amine et la N-dodécyl-1-phénéthylpipéridin-4-amine, présentent une activité antifongique in vitro prometteuse contre des espèces telles que Candida et Aspergillus . Ces résultats suggèrent que la this compound pourrait servir de squelette pour le développement de nouveaux médicaments antifongiques.

Recherche pharmacologique

En pharmacologie, la This compound est un précurseur dans la synthèse d'opioïdes puissants comme l'acryloylfentanyl . Il est étroitement lié au fentanyl, un médicament utilisé pour la gestion de la douleur et comme adjuvant à l'anesthésie générale. L'étude de ce composé aide à comprendre les voies métaboliques et les puissances des nouveaux opioïdes synthétiques.

Chimie agricole

Les composés structurellement liés à la This compound font partie de la structure de base des antifongiques tels que la fenpropidine et la fenpropimorphe, qui sont utilisés comme agrofongicides . Cela suggère des applications agricoles potentielles dans la protection des cultures contre les agents pathogènes fongiques.

Chimie industrielle

Dans les applications industrielles, la This compound est importante en raison de ses propriétés chimiques, telles qu'un point d'ébullition de 142 °C à 0,10 mmHg et un poids moléculaire de 204,32 g/mol . Ses dérivés pourraient être utilisés dans la synthèse de divers produits chimiques industriels.

Sciences de l'environnement

Bien que des applications environnementales spécifiques de la This compound ne soient pas directement citées, son rôle dans la synthèse d'agents antifongiques suggère une utilisation potentielle dans les stratégies de lutte biologique environnementale .

Recherche biochimique

Les propriétés biochimiques des amines biogènes, auxquelles la This compound est liée, sont importantes dans diverses fonctions physiologiques et sont étudiées pour leurs rôles dans la régulation de la croissance, le contrôle de la pression artérielle et la conduction nerveuse . Ce composé pourrait être important dans la recherche sur les voies biochimiques et les effets physiologiques.

Mécanisme D'action

Target of Action

1-Phenethylpiperidin-4-amine is a synthetic compound that has been identified as a promising candidate for antifungal activity . The primary targets of this compound are the fungal species Candida spp. and Aspergillus spp. . These fungi are responsible for a variety of infections in humans, and the compound’s ability to inhibit their growth makes it a potential therapeutic agent.

Mode of Action

It is known that the compound interacts with its targets by affecting the biosynthesis ofergosterol , a key component of fungal cell membranes . This interaction disrupts the normal function of the cell membrane, leading to inhibited growth of the fungi.

Biochemical Pathways

The compound’s effect on ergosterol biosynthesis suggests that it impacts the mevalonate pathway , which is responsible for the production of ergosterol in fungi . By inhibiting this pathway, 1-Phenethylpiperidin-4-amine disrupts the integrity of the fungal cell membrane, leading to cell death. The downstream effects of this disruption include inhibited fungal growth and potential eradication of the fungal infection.

Result of Action

The primary result of 1-Phenethylpiperidin-4-amine’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death . This results in a decrease in the population of the targeted fungi, potentially leading to the resolution of the fungal infection.

Action Environment

The efficacy and stability of 1-Phenethylpiperidin-4-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature. For example, the compound’s storage temperature is recommended to be 4°C to maintain its stability

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-Phenethylpiperidin-4-amine interacts with various enzymes and proteins. It has been identified as a promising candidate for further development based on its in vitro antifungal activity against Candida spp. and Aspergillus spp

Cellular Effects

It has been shown to have an impact on ergosterol and cholesterol biosynthesis in fungal cells . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.

Molecular Mechanism

It is believed to exert its effects at the molecular level through interactions with biomolecules involved in ergosterol biosynthesis

Metabolic Pathways

The metabolic pathways that 1-Phenethylpiperidin-4-amine is involved in are not well-characterized. It is known to impact ergosterol biosynthesis in fungal cells

Propriétés

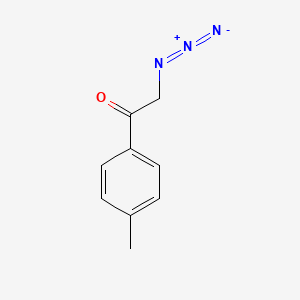

IUPAC Name |

1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEKLYJIVXGPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444078 | |

| Record name | 1-phenethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51448-56-7 | |

| Record name | 1-phenethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-phenylethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for 1-phenethylpiperidin-4-amine's antifungal activity?

A1: While the exact mechanism is not fully elucidated, research suggests that 1-phenethylpiperidin-4-amine disrupts fungal ergosterol biosynthesis. [] This conclusion stems from analyzing the sterol patterns of fungi treated with the compound. The analysis revealed alterations consistent with the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. [] Disrupting ergosterol biosynthesis can impact fungal cell membrane integrity and function, ultimately leading to growth inhibition or cell death.

Q2: What are the implications of the structural similarities between 1-phenethylpiperidin-4-amine and existing antifungal agents?

A2: 1-Phenethylpiperidin-4-amine shares structural similarities with known antifungal agents like fenpropidin and fenpropimorph, which contain piperidine and morpholine rings, respectively. [] This structural similarity, coupled with the observed antifungal activity, makes 1-phenethylpiperidin-4-amine a promising candidate for further development. Exploring its structure-activity relationship could reveal modifications that enhance its potency and spectrum of activity against various fungal pathogens.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.